Furan, 3,4-dichloro-
Overview
Description
Furan, 3,4-dichloro- is a derivative of furan, a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom The addition of chlorine atoms at the 3rd and 4th positions of the furan ring results in the formation of 3,4-dichlorofuran
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichlorofuran can be achieved through several methods. One common approach involves the chlorination of furan using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at room temperature and yields 3,4-dichlorofuran as the primary product.
Industrial Production Methods: In an industrial setting, the production of 3,4-dichlorofuran may involve continuous flow processes where furan is reacted with chlorine gas under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert 3,4-dichlorofuran to less chlorinated or dechlorinated furans.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Furanones and other oxygenated furans.
Reduction: Less chlorinated furans or dechlorinated furans.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
3,4-Dichlorofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dichlorofuran depends on the specific application and the target molecule. In biological systems, it may interact with cellular components, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Furan: The parent compound, which lacks the chlorine substituents.
2,5-Dichlorofuran: Another chlorinated derivative with chlorine atoms at the 2nd and 5th positions.
3,4-Dibromofuran: A brominated analogue with bromine atoms instead of chlorine.
Comparison: 3,4-Dichlorofuran is unique due to the specific positioning of chlorine atoms, which influences its reactivity and properties. Compared to furan, it has enhanced electrophilic character and different reactivity patterns. Compared to other chlorinated or brominated furans, it offers distinct advantages in certain synthetic applications due to its specific substitution pattern.
Properties
IUPAC Name |
3,4-dichlorofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O/c5-3-1-7-2-4(3)6/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCIGSPXIAEGLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CO1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934747 | |
Record name | 3,4-Dichlorofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.96 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15341-59-0 | |
Record name | Furan, 3,4-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015341590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dichlorofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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